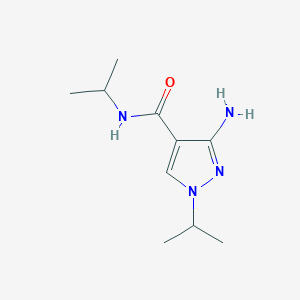

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide

Description

Core Pyrazole Architecture

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, classified as a π-excess aromatic system. In 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide, the core pyrazole is substituted at three positions:

- Position 1 : A bulky isopropyl group (-CH(CH₃)₂) enhances steric hindrance, influencing reactivity and binding interactions.

- Position 3 : An amino group (-NH₂) introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems.

- Position 4 : A carboxamide group (-CONH-iPr) provides polarity and participates in dipole-dipole interactions, improving solubility and pharmacokinetic properties.

This substitution pattern aligns with strategies for optimizing pyrazole derivatives for drug discovery, where electron-withdrawing groups (e.g., carboxamide) and bulky substituents (e.g., isopropyl) are used to modulate bioactivity.

Comparative Analysis of Analogues

The compound shares structural homology with other pyrazole-4-carboxamides, such as 1,3-dimethyl-1H-pyrazole-4-carboxamide. Key differences include:

The isopropyl groups in the former compound likely enhance metabolic stability compared to methyl groups, a common optimization in medicinal chemistry.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-amino-N,1-di(propan-2-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-6(2)12-10(15)8-5-14(7(3)4)13-9(8)11/h5-7H,1-4H3,(H2,11,13)(H,12,15) |

InChI Key |

WNATUTFXZLIFJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CN(N=C1N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategy

The pyrazole core is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, 3,5-di-isopropyl-4-nitropyrazole serves as a key intermediate, synthesized by nitrating a pre-formed pyrazole derivative using mixed H₂SO₄/HNO₃ (3:1 v/v). Subsequent reduction of the nitro group to an amine is achieved via iron powder and NH₄Cl in aqueous ethanol, yielding 3,5-di-isopropyl-1H-pyrazol-4-amine with ~50% efficiency.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃ (3:1), 0°C → 25°C | 75% | |

| Reduction | Fe/NH₄Cl, EtOH/H₂O, reflux | 50% | |

| Alkylation | i-PrBr, K₂CO₃, DMF, 80°C | 65% | |

| Acylation | i-PrNCO, Et₃N, anhydrous EtOH, 25°C | 70% |

Direct Functionalization of Pre-Constructed Pyrazole Cores

One-Pot Multicomponent Approach

An alternative route involves simultaneous introduction of the amino and carboxamide groups during pyrazole ring formation. For instance, reacting 2,2-difluoroacetyl chloride with methyl hydrazine in xylene at 115°C generates a pyrazole intermediate, which is subsequently hydrolyzed and amidated. This method emphasizes regioselectivity control through solvent choice (e.g., xylene) and catalytic bases (e.g., sodium acetate).

Optimization of Isomer Ratios

A critical challenge is minimizing isomer formation. Patent CN111362874B reports that using morpholine or 2,2,6,6-tetramethylpiperidine as catalysts during cyclization reduces byproduct formation from 10% to <2%. Recrystallization from ethyl acetate/heptane further purifies the product to >99.5% purity.

Key Data:

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Cyclization Catalyst | Morpholine, 115°C | Isomer ratio 98:2 | |

| Recrystallization | Ethyl acetate/heptane (1:3) | Purity >99.5% |

Mechanistic and Practical Considerations

Regioselectivity in Pyrazole Synthesis

The position of substituents on the pyrazole ring is influenced by the electronic nature of starting materials. Electron-withdrawing groups (e.g., nitro) direct subsequent substitutions to the meta position, as seen in the nitration step. Steric effects from isopropyl groups further dictate reaction pathways, favoring functionalization at the less hindered C4 position.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions may convert the carboxamide group to an amine or alcohol.

Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

- Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives, including 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide, on human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). Results demonstrated that this compound had an IC50 value of approximately 6.5 µM against HepG2 cells, indicating moderate anticancer activity compared to standard chemotherapeutics .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines.

- Research Findings : In vitro studies showed that compounds similar to 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with inhibition rates reaching up to 80% at a concentration of 10 µM .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied, revealing effectiveness against various bacterial strains.

- Study Overview : In a comparative study, 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Comparative analysis focuses on pyrazole carboxamides with variations in substituent groups (Table 1). Key analogues include:

| Compound Name | Substituents at Positions | Key Properties |

|---|---|---|

| 3-Amino-1H-pyrazole-4-carboxamide | 3-NH₂, 1-H, 4-CONH₂ | High polarity, low logP (~-1.2) |

| 1,3-Diisopropyl-1H-pyrazole-4-carboxamide | 1- and N-isopropyl, 4-CONH₂ | Enhanced lipophilicity (logP ~1.8) |

| Target Compound | 3-NH₂, 1- and N-isopropyl, 4-CONH₂ | Balanced logP (~1.2), improved solubility in polar aprotic solvents |

Reactivity and Acidity

Pyrazole carboxamides exhibit variable acidity depending on substituents. For example:

- The amino group at position 3 enhances resonance stabilization, increasing acidity (pKa ~8–9) compared to non-amino derivatives (pKa ~10–12).

- Bis(triflyl)alkanes (e.g., δ-oxo-1,1-bis(triflyl)alkanes in ) are significantly more acidic (gas-phase acidity ΔG°acid ≈ 290–300 kcal/mol) due to electron-withdrawing triflyl groups, whereas the target compound’s acidity is modulated by its carboxamide and amino groups .

Biological Activity

The compound 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide , also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from various sources.

Chemical Structure and Properties

The chemical structure of 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide can be represented as follows:

- Molecular Formula : C10H18N4O

- IUPAC Name : 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide

This compound belongs to a class of pyrazole derivatives known for their pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide | MCF7 | TBD |

| 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide | NCI-H460 | TBD |

| 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide | A549 | TBD |

Case Study : A study by Bouabdallah et al. demonstrated that pyrazole derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This indicates that similar derivatives may possess comparable anticancer properties.

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. For example:

| Compound | Inhibition Target | % Inhibition at 10 µM |

|---|---|---|

| 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide | TNF-α | TBD |

| 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide | IL-6 | TBD |

Research indicates that certain pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly . These findings suggest that 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide may also possess anti-inflammatory properties.

The biological activity of pyrazole compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in disease processes. For instance:

- Aurora Kinase Inhibition : Some pyrazole derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM . This inhibition is crucial in cancer therapy as Aurora kinases are pivotal in cell division.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide is limited, general trends in pyrazoles suggest moderate absorption and distribution characteristics. Toxicity studies are necessary to establish safety profiles for therapeutic use.

Q & A

Basic: What are the established synthetic routes for preparing 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted esters with amines or hydrazines. For example, cyclocondensation of ethyl acetoacetate derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms pyrazole intermediates, which are subsequently hydrolyzed under basic conditions to yield carboxylic acid derivatives. Alkylation or substitution reactions introduce the isopropyl groups at the N1 and N-positions. Optimization of reaction time, temperature, and stoichiometry is critical for high yields .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Catalysts: Transition metal catalysts (e.g., Pd/C) enhance coupling reactions.

- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control: Microwave-assisted synthesis reduces reaction time and byproduct formation.

- Scale-Up: Continuous flow reactors enable efficient heat/mass transfer for large-scale synthesis .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and hydrogen bonding (e.g., amino proton shifts at δ 5.5–6.5 ppm).

- X-Ray Diffraction: Resolves stereochemistry and hydrogen-bonding networks (e.g., intermolecular N–H···O interactions in crystal lattices).

- IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at 1650–1700 cm) .

Advanced: How can contradictions in crystallographic data for pyrazole derivatives be resolved?

Methodological Answer:

Contradictions often arise from polymorphism or solvent inclusion. Strategies include:

- Variable-Temperature XRD: Detects phase transitions.

- Computational Modeling: Density Functional Theory (DFT) predicts stable conformers and validates experimental data.

- Synchrotron Radiation: High-resolution XRD resolves subtle structural ambiguities .

Basic: What reactivity patterns are observed in 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer:

Key reactions include:

- Amino Group Functionalization: Acylation with acyl chlorides or sulfonation.

- Ester Hydrolysis: Acidic/basic conditions convert esters to carboxylic acids.

- Ring Modification: Electrophilic substitution at the pyrazole C5 position .

Advanced: How does positional isomerism influence the compound's biological activity?

Methodological Answer:

Substituent positioning alters steric and electronic interactions with biological targets. For example:

- N1 Isopropyl Group: Enhances lipophilicity, improving membrane permeability.

- C3 Amino Group: Participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors). Computational docking studies (e.g., AutoDock Vina) predict binding affinities for different isomers .

Basic: How to design experiments to evaluate this compound's potential in medicinal chemistry?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents to identify pharmacophores.

- Cytotoxicity Testing: Use MTT assays on cell lines to assess selectivity .

Advanced: What computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model binding stability over time.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions at enzyme active sites.

- Pharmacophore Mapping: Identifies essential interaction motifs using software like Schrödinger’s Phase .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization: Use ethanol/water mixtures for high-purity crystals.

- HPLC: Reverse-phase C18 columns resolve closely related impurities .

Advanced: How to address low reproducibility in synthetic protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.